molecular formula C14H26BrClO B13947182 Tetradecanoyl chloride, 2-bromo- CAS No. 53411-22-6

Tetradecanoyl chloride, 2-bromo-

Cat. No.: B13947182
CAS No.: 53411-22-6
M. Wt: 325.71 g/mol
InChI Key: NQGSQVLNRHHKHS-UHFFFAOYSA-N
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Description

Significance of Alpha-Halogenated Acyl Chlorides in Organic Synthesis

Alpha-halogenated acyl chlorides are a class of highly reactive organic compounds that serve as crucial building blocks in synthesis. teachy.aiwisdomlib.org Their significance stems from the presence of two electrophilic centers: the carbonyl carbon of the acyl chloride and the alpha-carbon bearing the halogen. This dual reactivity allows for a wide range of chemical transformations.

Acyl chlorides are among the most reactive derivatives of carboxylic acids and readily undergo nucleophilic acyl substitution. fiveable.mechemistrysteps.comwikipedia.org This reactivity allows for their conversion into a variety of other functional groups, including esters, amides, and anhydrides. wikipedia.org The presence of an alpha-halogen enhances the electrophilicity of the carbonyl carbon through an inductive effect.

Furthermore, the alpha-halogen itself is susceptible to nucleophilic substitution, typically via an SN2 mechanism. libretexts.orglibretexts.org The proximity of the carbonyl group accelerates these reactions compared to their alkyl halide counterparts, a phenomenon attributed to the stabilization of the transition state by the adjacent pi-system. libretexts.org This reactivity makes alpha-halo acyl chlorides valuable precursors for the synthesis of alpha-substituted carboxylic acid derivatives, such as alpha-hydroxy acids and alpha-amino acids. libretexts.orgmasterorganicchemistry.com

Historical Development and Evolution of Synthetic Strategies for Alpha-Bromo Acyl Halides

The synthesis of alpha-bromo acyl halides is intrinsically linked to the development of methods for the alpha-halogenation of carboxylic acids. The most prominent and historically significant method is the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.combyjus.com Named after Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, this reaction transforms a carboxylic acid with at least one alpha-hydrogen into an alpha-bromo carboxylic acid. alfa-chemistry.comwikipedia.org

The classical HVZ reaction involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. byjus.comchemistrysteps.com The reaction proceeds through several key steps:

Formation of the Acyl Bromide: The carboxylic acid is first converted to an acyl bromide by PBr₃. masterorganicchemistry.comlibretexts.org This step is crucial because acyl bromides enolize more readily than the parent carboxylic acids. libretexts.orglibretexts.org

Enolization: The acyl bromide tautomerizes to its enol form. wikipedia.org

Bromination: The enol, acting as a nucleophile, attacks a molecule of bromine, resulting in the formation of the alpha-bromo acyl bromide. byjus.com

Hydrolysis (or other reactions): The reaction is typically quenched with water to hydrolyze the alpha-bromo acyl bromide back to the alpha-bromo carboxylic acid. masterorganicchemistry.com However, by omitting the hydrolysis step, the alpha-bromo acyl halide can be isolated or used in situ.

Over time, modifications to the HVZ reaction have been developed to improve its efficiency and scope. For instance, the use of N-bromosuccinimide (NBS) in conjunction with a catalytic amount of hydrogen bromide has been shown to be an effective method for the alpha-bromination of acyl chlorides. acs.orgorgsyn.org This approach offers advantages such as milder reaction conditions and circumvention of the use of elemental bromine. orgsyn.org A patent describes a process for synthesizing 2-bromopropionyl chloride by reacting thionyl chloride and propionic acid, followed by the addition of red phosphorus and bromine, which aligns with the principles of the HVZ reaction. google.com

Structural Features and Stereochemical Implications of the 2-Bromo-tetradecanoyl Moiety

The structure of 2-bromo-tetradecanoyl chloride features a central carbonyl group and a bromine atom attached to the adjacent carbon. The key structural aspect is the presence of a chiral center at the alpha-carbon (C2), the carbon atom bonded to the bromine. rutgers.edu This carbon is attached to four different groups: the carbonyl chloride group, the bromine atom, a hydrogen atom, and the C12H25 alkyl chain.

Consequently, 2-bromo-tetradecanoyl chloride can exist as a pair of enantiomers: (R)-2-bromo-tetradecanoyl chloride and (S)-2-bromo-tetradecanoyl chloride. rutgers.edu Unless the synthesis is performed using chiral reagents or catalysts, the product will be a racemic mixture, containing equal amounts of both enantiomers.

The stereochemistry of the alpha-carbon is significant because it can influence the stereochemical outcome of subsequent reactions. In nucleophilic substitution reactions at the alpha-carbon, an SN2 mechanism will result in an inversion of stereochemistry. The stereochemical configuration of the final product is a critical consideration in the synthesis of biologically active molecules and other complex organic structures where specific three-dimensional arrangements are required for function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53411-22-6

Molecular Formula

C14H26BrClO

Molecular Weight

325.71 g/mol

IUPAC Name

2-bromotetradecanoyl chloride

InChI

InChI=1S/C14H26BrClO/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3

InChI Key

NQGSQVLNRHHKHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)Cl)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo Tetradecanoyl Chloride

Regioselective Alpha-Bromination Protocols for Carboxylic Acids and Derivatives

The selective introduction of a bromine atom at the alpha-position to the carboxyl group is a critical first step. While various methods exist, the Hell-Volhard-Zelinsky reaction and direct bromination strategies are prominent.

Modified Hell-Volhard-Zelinsky Reactions and Catalytic Approaches

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone for the α-bromination of carboxylic acids. libretexts.orgjove.comucalgary.ca The reaction typically involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or a phosphorus trihalide, such as phosphorus tribromide (PBr₃). jove.comchemistrysteps.comorganic-chemistry.org The reaction proceeds through the in-situ formation of an acyl bromide, which more readily enolizes than the parent carboxylic acid. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com This enol intermediate then reacts with bromine to afford the α-bromo acyl bromide, which upon hydrolysis, yields the desired α-bromo carboxylic acid. libretexts.orgjove.commasterorganicchemistry.com

The classical HVZ reaction often requires harsh conditions, including high temperatures and long reaction times. nrochemistry.comalfa-chemistry.com Modern modifications aim to improve the efficiency and mildness of the reaction. One such modification involves the use of N-bromosuccinimide (NBS) as the bromine source in conjunction with a catalytic amount of 48% hydrogen bromide. orgsyn.org This approach has been shown to be faster and simplifies the work-up procedure. orgsyn.org

Catalytic approaches have also been developed to enhance the regioselectivity and efficiency of α-bromination. While direct catalytic α-bromination of carboxylic acids can be challenging due to the low enol content, the use of catalysts that facilitate the formation of a more reactive intermediate, such as an acyl halide, is effective. msu.edu

Conversion of Alpha-Bromo Carboxylic Acids to the Acyl Chloride Functionality

Once 2-bromo-tetradecanoic acid is obtained, the next crucial step is its conversion to the corresponding acyl chloride. This transformation is typically achieved using specific chlorinating agents.

Application of Chlorinating Reagents (e.g., Thionyl Chloride, Oxalyl Chloride)

Thionyl Chloride (SOCl₂): This reagent is widely used for the conversion of carboxylic acids to acyl chlorides. libretexts.orgmasterorganicchemistry.comlibretexts.orgcommonorganicchemistry.comchemguide.co.uk The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification. chemguide.co.uklibretexts.org The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.orglibretexts.org The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. libretexts.orgorgoreview.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this conversion and is often considered milder and more selective than thionyl chloride. chemicalbook.comresearchgate.net It also produces gaseous byproducts (CO, CO₂, and HCl), facilitating workup. chemicalbook.com The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comsciencemadness.org The use of oxalyl chloride is particularly advantageous for substrates that are sensitive to the harsher conditions sometimes required with thionyl chloride. chemicalbook.com

The choice between thionyl chloride and oxalyl chloride often depends on the specific substrate and the desired reaction conditions. The table below summarizes the key features of these two common chlorinating agents.

ReagentFormulaKey AdvantagesCommon Conditions
Thionyl ChlorideSOCl₂Inexpensive, volatile byproducts (SO₂, HCl)Often used neat or in a solvent like DCM, may require reflux. commonorganicchemistry.comrsc.org
Oxalyl Chloride(COCl)₂Milder conditions, volatile byproducts (CO, CO₂, HCl)Typically used in a solvent like DCM with catalytic DMF at room temperature. commonorganicchemistry.comsciencemadness.org

Optimization of Reaction Conditions for Acyl Chloride Formation

Optimizing the reaction conditions is crucial to maximize the yield and purity of 2-bromo-tetradecanoyl chloride. Key parameters to consider include the choice of solvent, reaction temperature, and the presence of catalysts.

For thionyl chloride reactions, using it as both the reagent and the solvent (neat) at reflux is a common practice. commonorganicchemistry.com Alternatively, solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) can be employed. commonorganicchemistry.comrsc.org The addition of a base like pyridine (B92270) can be used to neutralize the HCl produced. orgoreview.com

When using oxalyl chloride, the reaction is typically run in an inert solvent such as DCM at room temperature. commonorganicchemistry.com The addition of a catalytic amount of DMF is known to significantly accelerate the reaction. sciencemadness.org However, it is important to control the amount of DMF added, as excess can lead to the formation of byproducts. sciencemadness.org For acid-sensitive substrates, converting the carboxylic acid to its sodium salt before reacting with oxalyl chloride can be a beneficial strategy to avoid the formation of HCl. researchgate.net

Asymmetric Synthetic Routes to Enantiomerically Enriched 2-Bromo-tetradecanoyl Chloride

The synthesis of enantiomerically pure α-bromo acids and their derivatives is of significant interest. This can be achieved through various asymmetric strategies.

One approach involves the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For instance, oxazolidinones and camphorsultam are well-known chiral auxiliaries that can be used to control the stereoselectivity of α-alkylation and other reactions. wikipedia.org After the desired stereocenter is established, the auxiliary can be cleaved and recovered.

Organocatalysis has emerged as a powerful tool for enantioselective transformations. acs.org Chiral aminocatalysts have been successfully employed for the enantioselective α-bromination of aldehydes. acs.org This strategy often involves the formation of a chiral enamine intermediate which then reacts with an electrophilic bromine source. While the direct application to carboxylic acids is less common, this approach holds promise for the development of new asymmetric routes.

Another strategy is the catalytic, asymmetric α-bromination of acid chlorides . Research has shown that cinchona alkaloid derivatives can catalyze the α-bromination of acid chlorides to produce optically active α-bromoesters with high enantioselectivity. nih.gov This method offers a direct route to enantiomerically enriched products from the acid chloride itself.

Chiral Auxiliaries and Catalytic Asymmetric Induction Strategies

The direct, enantioselective α-bromination of an acyl chloride is a highly desirable and atom-economical approach. Research in this area has focused on the development of catalytic systems that can differentiate between the two prochiral faces of the enol or enolate intermediate derived from the acyl chloride.

Catalytic Asymmetric Bromination:

A significant advancement involves the use of chiral catalysts to induce asymmetry during the bromination step. Studies have demonstrated a scalable, catalytic asymmetric process for the alpha-bromination of acid chlorides. nih.gov This methodology employs cinchona alkaloid derivatives as catalysts. In particular, a proline cinchona alkaloid conjugate, designed in a de novo fashion, has shown excellent performance. nih.gov These catalysts create a chiral environment around the substrate, directing the bromine electrophile to one face of the enolate intermediate, resulting in high enantioselectivity. While the specific application to tetradecanoyl chloride is not detailed, the principles are directly transferable to long-chain acyl chlorides.

Another promising avenue is the use of organocatalysis. While the direct asymmetric bromination of acid chlorides using organocatalysts is an emerging field, related transformations have been well-established. For instance, the organocatalytic enantioselective α-bromination of aldehydes and ketones has been achieved with high success using C₂-symmetric diphenylpyrrolidine or imidazolidine (B613845) catalysts. rsc.org These catalysts operate via the formation of a chiral enamine intermediate, which then reacts selectively with a bromine source. Adapting this principle to acid chlorides represents a frontier in asymmetric catalysis.

Table 1: Catalytic Asymmetric Bromination Strategies

Catalytic System Catalyst Example Mechanism Potential Outcome for 2-Bromo-tetradecanoyl Chloride
Cinchona Alkaloid Catalysis Proline Cinchona Alkaloid Conjugate nih.gov Creation of a chiral environment promoting face-selective bromination of the acyl chloride-derived enolate. High enantiomeric excess (ee) of one enantiomer.
Organocatalysis C₂-Symmetric Diphenylpyrrolidine rsc.org Formation of a chiral enamine/enol intermediate that reacts stereoselectively with an electrophilic bromine source. Potentially high enantiomeric excess; methodology requires adaptation from aldehydes/ketones.

Resolution Techniques for Racemic Mixtures

When a racemic mixture of 2-bromo-tetradecanoyl chloride (or its precursor, 2-bromo-tetradecanoic acid) is synthesized, it must be separated into its constituent enantiomers through a process called chiral resolution. libretexts.org

Chemical Resolution via Diastereomeric Salt Formation:

A classic and widely used method is the formation of diastereomeric salts. Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization. libretexts.org However, by reacting the racemic mixture with a single, pure enantiomer of another chiral compound (a resolving agent), a pair of diastereomers is formed. Diastereomers possess different physical properties, including solubility, allowing for their separation. libretexts.org

For 2-bromo-tetradecanoyl chloride, the resolution is typically performed on the corresponding carboxylic acid. The racemic 2-bromo-tetradecanoic acid is treated with an enantiomerically pure chiral base, such as (R)-1-phenylethanamine or naturally occurring alkaloids like brucine (B1667951) or strychnine. libretexts.org This acid-base reaction yields two diastereomeric salts: (R-acid, R-base) and (S-acid, R-base). Due to their different solubilities, one salt can be selectively crystallized from a suitable solvent. After separation by filtration, the purified diastereomeric salt is treated with a strong acid (e.g., HCl) to break the salt and regenerate the enantiomerically pure 2-bromo-tetradecanoic acid. This pure acid can then be converted to the desired enantiopure 2-bromo-tetradecanoyl chloride using a reagent like thionyl chloride (SOCl₂).

Chromatographic Resolution:

A more modern and often more efficient method for resolution is preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). This technique allows for the direct separation of the enantiomers from the racemic mixture. The racemic compound is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Kromasil 5-Amycoat), are particularly effective for resolving a wide range of chiral compounds, including those similar in structure to 2-bromo-tetradecanoyl chloride. nih.gov The separated fractions containing each pure enantiomer are then collected, and the solvent is removed to yield the resolved products.

Table 2: Comparison of Resolution Techniques

Technique Principle Advantages Disadvantages
Chemical Resolution Formation and separation of diastereomeric salts via crystallization. libretexts.org Scalable, well-established, does not require expensive equipment. Can be labor-intensive, yield is theoretically limited to 50% for one enantiomer per cycle, requires a suitable and pure resolving agent.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. nih.gov Fast, highly efficient separation, applicable to small quantities, can yield both enantiomers in high purity. Requires specialized equipment (HPLC with CSP), can be expensive to scale up for large quantities.

Isolation and Purification Methodologies for 2-Bromo-tetradecanoyl Chloride

The final purity of 2-bromo-tetradecanoyl chloride is critical for its use in subsequent synthetic steps. The isolation and purification strategy depends on the synthetic route and the nature of the impurities. A primary consideration for this compound is its high reactivity and sensitivity to moisture. Like most acyl chlorides, it readily hydrolyzes upon contact with water to form the parent 2-bromo-tetradecanoic acid and hydrochloric acid. Therefore, all manipulations must be performed under strictly anhydrous conditions.

Vacuum Distillation:

For crude 2-bromo-tetradecanoyl chloride obtained from a direct synthesis (like the HVZ reaction followed by chlorination), the primary method of purification is vacuum distillation. Due to its high molecular weight, the compound has a high boiling point, and heating to this temperature at atmospheric pressure would likely cause decomposition. Distillation under reduced pressure lowers the boiling point significantly, allowing the compound to be purified without thermal degradation. For instance, the related, non-brominated tetradecanoyl chloride boils at approximately 250 °C at a reduced pressure of 100 mmHg, indicating that vacuum is essential. made-in-china.com This process effectively removes non-volatile impurities, such as residual catalyst, and lower-boiling impurities, such as excess chlorinating agent (e.g., SOCl₂).

Post-Resolution Isolation:

Following chiral resolution, the isolation procedure is different.

From Chemical Resolution: After the separation of diastereomeric salts and regeneration of the enantiomerically pure 2-bromo-tetradecanoic acid, the acid is typically isolated by extraction into an organic solvent, followed by drying and solvent evaporation. The final conversion to the acid chloride and its subsequent purification would then proceed, likely via vacuum distillation as described above, to remove the new reagents and byproducts.

From Chiral HPLC: The fractions collected from the HPLC contain the pure enantiomer dissolved in the mobile phase (e.g., a mixture of hexane (B92381) and isopropanol). nih.gov Isolation simply requires the removal of the solvents under reduced pressure using a rotary evaporator. This method typically yields a very pure product, provided the separation was successful, and may not require further purification steps like distillation.

Table 3: Purification and Isolation Summary

Method Purpose Key Considerations Impurities Removed
Vacuum Distillation Primary purification of crude product. Must be performed under high vacuum to prevent thermal decomposition. made-in-china.com All glassware must be scrupulously dry. Non-volatile starting materials, catalysts, salts; lower-boiling reagents.
Crystallization Used to separate diastereomeric salts during chemical resolution. libretexts.org Solvent choice is critical for achieving differential solubility of diastereomers. The unwanted diastereomer.
Solvent Evaporation Isolation of product after chromatographic separation or solvent extraction. Performed under reduced pressure to avoid heating the sample. HPLC mobile phase solvents or extraction solvents.

Reactivity and Mechanistic Pathways of 2 Bromo Tetradecanoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The most characteristic reaction of acyl chlorides is nucleophilic acyl substitution. nih.gov This pathway is dictated by the strong electrophilicity of the carbonyl carbon, which is enhanced by the inductive electron-withdrawing effects of both the chlorine and oxygen atoms. The reaction proceeds via a tetrahedral addition-elimination mechanism, where a nucleophile first adds to the carbonyl carbon, breaking the pi bond, followed by the reformation of the carbon-oxygen double bond and elimination of the chloride ion, which is an excellent leaving group. nih.govorgsyn.org

2-Bromo-tetradecanoyl chloride reacts readily with a wide range of alcohols and phenols to form the corresponding 2-bromo-tetradecanoate esters. These reactions are typically rapid and highly exothermic. nih.gov The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon. researchgate.net To drive the reaction to completion and neutralize the hydrogen chloride byproduct that is formed, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is commonly added to the reaction mixture. youtube.com

The esterification can be performed with primary, secondary, and tertiary alcohols, as well as phenols. While specific kinetic data for the reaction of 2-bromo-tetradecanoyl chloride with a diverse set of alcohols is not extensively documented in readily available literature, the expected products are predictable based on the established reactivity of acyl chlorides.

Table 1: Representative Esterification Reactions This table illustrates the expected products from the reaction of 2-Bromo-tetradecanoyl Chloride with various alcohol substrates. Yields are generalized as high, as specific literature values for these exact reactions are not available.

Alcohol SubstrateProduct NameExpected Yield
Methanol (B129727)Methyl 2-bromo-tetradecanoateHigh
IsopropanolIsopropyl 2-bromo-tetradecanoateHigh
PhenolPhenyl 2-bromo-tetradecanoateHigh
Benzyl alcoholBenzyl 2-bromo-tetradecanoateHigh

The reaction of 2-bromo-tetradecanoyl chloride with primary and secondary amines provides a direct route to N-substituted and N,N-disubstituted 2-bromo-tetradecanamides. The reaction is typically vigorous, proceeding rapidly upon mixing. libretexts.org The nitrogen atom of the amine acts as a potent nucleophile, attacking the acyl chloride's carbonyl carbon.

Similar to esterification, a base is required to neutralize the generated hydrogen chloride. Often, a second equivalent of the amine substrate is used for this purpose, resulting in the formation of an ammonium (B1175870) chloride salt. libretexts.org Tertiary amines cannot form stable amides as they lack a proton on the nitrogen to be removed in the final step of the mechanism.

Table 2: Representative Amidation Reactions This table shows the expected amide products from the reaction of 2-Bromo-tetradecanoyl Chloride with representative amines. Yields are generalized as high based on typical acyl chloride reactivity.

Amine SubstrateProduct NameExpected Yield
Ammonia (B1221849)2-Bromo-tetradecanamideHigh
Ethylamine (primary)N-Ethyl-2-bromo-tetradecanamideHigh
Diethylamine (B46881) (secondary)N,N-Diethyl-2-bromo-tetradecanamideHigh
Aniline (primary aromatic)N-Phenyl-2-bromo-tetradecanamideHigh

The high reactivity of the acyl chloride group extends to other heteroatom nucleophiles, such as thiols and hydrazines.

Thiols: Thiols react with 2-bromo-tetradecanoyl chloride in a manner analogous to alcohols, yielding S-thioesters. The sulfur atom of the thiol is a strong nucleophile that readily attacks the carbonyl carbon, leading to the formation of an S-(2-bromo-tetradecanoyl) thioester and hydrogen chloride. These reactions are important for creating thioester linkages in various molecules.

Hydrazines: Hydrazine (B178648) and its derivatives react with acyl chlorides to form acyl hydrazides. The reaction with 2-bromo-tetradecanoyl chloride would yield 2-bromo-tetradecanoyl hydrazide. However, a common complication in this reaction is the formation of a 1,2-diacylhydrazine byproduct, where two molecules of the acyl chloride react with both nitrogen atoms of the hydrazine molecule. orgsyn.org Careful control of reaction conditions, such as using an excess of hydrazine, is often necessary to favor the formation of the mono-acylated product. orgsyn.org

Table 3: Reactions with Other Heteroatom Nucleophiles This table outlines the expected products from reactions with selected heteroatom nucleophiles. Specific yield data for these reactions with 2-bromo-tetradecanoyl chloride are not widely published.

NucleophileProduct NamePotential Byproduct
ThiophenolS-Phenyl 2-bromo-tetradecanethioate-
Hydrazine2-Bromo-tetradecanohydrazide1,2-Bis(2-bromo-tetradecanoyl)hydrazine

Reactivity at the Alpha-Carbon Bearing the Bromine Substituent

The presence of the bromine atom at the alpha-position introduces a second reactive center into the molecule, enabling a different set of chemical transformations.

The bromine atom significantly influences the reactivity of the entire molecule through stereoelectronic effects. Firstly, as a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect. This effect, combined with the electron-withdrawing nature of the adjacent carbonyl group, makes the alpha-proton more acidic and susceptible to removal by a base.

This increased acidity is fundamental to the Hell-Volhard-Zelinsky reaction, where a carboxylic acid is converted to an α-bromo acyl bromide. The reaction proceeds through the formation of an acyl bromide, which, unlike the parent carboxylic acid, can readily enolize. This enol intermediate then reacts with bromine to install the α-bromo substituent.

Furthermore, the bromine atom is a good leaving group. Its presence on the alpha-carbon renders this position highly susceptible to SN2 displacement by various nucleophiles. This reactivity allows for the facile introduction of other functional groups at the alpha-position, making α-bromo acyl chlorides valuable synthetic intermediates.

The acidic nature of the alpha-proton and the ability of bromine to act as a leaving group create the conditions necessary for an elimination reaction. When 2-bromo-tetradecanoyl chloride is treated with a non-nucleophilic, sterically hindered base, it can undergo dehydrobromination to yield an α,β-unsaturated acyl chloride.

The use of a hindered base, such as pyridine or triethylamine, is crucial to favor the E2 elimination pathway over a competing SN2 substitution reaction at the alpha-carbon. nih.gov This reaction results in the formation of a carbon-carbon double bond conjugated with the carbonyl group, producing 2-tetradecenoyl chloride. This conjugated system is itself a valuable synthon in organic chemistry, susceptible to conjugate addition reactions.


Nucleophilic Substitution at the Alpha-Carbon

While the carbonyl carbon of an acyl chloride is a primary site for nucleophilic attack, the alpha-carbon in 2-bromo-tetradecanoyl chloride is also susceptible to nucleophilic substitution. This reaction typically proceeds via an SN2 mechanism, where a nucleophile displaces the bromide ion. The rate and feasibility of this substitution are influenced by several factors, including the strength of the nucleophile, the solvent, and steric hindrance around the alpha-carbon.

The general mechanism for an SN2 reaction at the alpha-carbon involves the backside attack of a nucleophile on the carbon atom bearing the bromine. This concerted process leads to an inversion of stereochemistry at the alpha-carbon if it is a chiral center. Given the long tetradecanoyl chain, steric hindrance from the acyl chloride group itself is a consideration, but reactions with small, potent nucleophiles are mechanistically feasible.

Common nucleophiles that can participate in such reactions include amines, thiolates, and carbanions. For instance, reaction with excess ammonia or a primary amine could lead to the formation of a 2-amino-tetradecanoyl chloride, which would likely be reactive and could undergo further reactions. youtube.com

It is important to note that due to the high reactivity of the acyl chloride group, this functionality may react preferentially or concurrently with the nucleophile. nih.gov For example, a nucleophile could first react at the carbonyl carbon, and subsequent reaction at the alpha-carbon might occur under specific conditions or with particular reagents.

NucleophilePotential Product of Alpha-SubstitutionReaction Type
Ammonia (NH₃)2-Amino-tetradecanoyl chlorideSN2
Thiolate (RS⁻)2-(Alkylthio)-tetradecanoyl chlorideSN2
Cyanide (CN⁻)2-Cyano-tetradecanoyl chlorideSN2

This table represents potential reactions based on general principles of nucleophilic substitution at alpha-halo carbonyl compounds. Specific experimental outcomes for 2-bromo-tetradecanoyl chloride may vary.

Kinetic and Thermodynamic Aspects of Reactions Involving 2-Bromo-tetradecanoyl Chloride

Kinetics: The rates of reactions involving 2-bromo-tetradecanoyl chloride will be governed by the activation energies (ΔG‡) of the competing pathways.

Nucleophilic Acyl Substitution: Reactions at the acyl chloride carbon are generally very fast due to the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion. These reactions typically follow an addition-elimination mechanism. masterorganicchemistry.com The rate-determining step is usually the initial nucleophilic attack. libretexts.org

SN2 at the Alpha-Carbon: The kinetics of this reaction are expected to be second-order, with the rate dependent on the concentrations of both the substrate and the nucleophile (Rate = k[R-COCl][Nu⁻]). libretexts.org The rate constant 'k' would be sensitive to the nucleophile's strength and steric factors.

The competition between these two sites depends on the reaction conditions. Hard nucleophiles may favor attack at the hard electrophilic carbonyl carbon, while softer nucleophiles might show some preference for the softer alpha-carbon.

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes.

Nucleophilic Acyl Substitution: The conversion of a highly reactive acyl chloride to more stable derivatives like esters, amides, or carboxylic acids is typically a highly exothermic (negative ΔH) and exergonic (negative ΔG) process. youtube.com The formation of the stable chloride ion and a strong new bond to the carbonyl carbon drives the reaction.

Substitution at the Alpha-Carbon: The thermodynamics of SN2 reactions at the alpha-carbon would depend on the relative bond strengths of the C-Br bond being broken and the new C-Nu bond being formed. These reactions are also generally exergonic if a strong nucleophile displaces the bromide ion.

Thermodynamic ParameterNucleophilic Acyl SubstitutionSN2 at Alpha-Carbon
Enthalpy (ΔH) Highly ExothermicGenerally Exothermic
Gibbs Free Energy (ΔG) Highly Exergonic (Spontaneous)Generally Exergonic (Spontaneous)
Entropy (ΔS) Can be positive or negative depending on the nucleophile and number of product molecules.Can be positive or negative.

This table provides a qualitative summary of the expected thermodynamic properties for the main reaction pathways of 2-bromo-tetradecanoyl chloride.

Due to the lack of specific experimental kinetic and thermodynamic data for 2-bromo-tetradecanoyl chloride, the values are based on general principles for similar functional groups. iitd.ac.in

Strategic Utility of 2 Bromo Tetradecanoyl Chloride in Advanced Organic Synthesis

Precursor for Complex Fatty Acid Analogues and Lipid Architectures

2-Bromo-tetradecanoyl chloride serves as a valuable and versatile building block in the field of lipid chemistry. Its unique structure, featuring a long fourteen-carbon chain, a reactive acid chloride, and a bromine atom at the alpha position, allows for the strategic construction of complex fatty acid analogues and diverse lipid architectures. This strategic positioning of functional groups enables chemists to introduce specific modifications and build intricate molecular structures with a high degree of control.

Regioselective Acylation in Glycerolipid and Glycolipid Synthesis

The acyl chloride functionality of 2-bromo-tetradecanoyl chloride makes it a potent acylating agent. This reactivity is harnessed in the synthesis of glycerolipids and glycolipids, where it can be used to introduce the 2-bromo-tetradecanoyl moiety onto a glycerol (B35011) or carbohydrate backbone. The bromine atom at the alpha position offers a handle for further chemical transformations, allowing for the introduction of other functional groups or the formation of new carbon-carbon bonds. This regioselective acylation is a critical step in building complex lipid structures with defined stereochemistry and functionality.

Synthesis of Phospholipid and Sphingolipid Building Blocks

The synthesis of phospholipids (B1166683) and sphingolipids, essential components of cell membranes, often relies on the use of specialized building blocks. 2-Bromo-tetradecanoyl chloride can be utilized in the creation of these crucial intermediates. For instance, it can be reacted with appropriate precursors to form 2-bromo fatty acids, which are then incorporated into the backbone of phospholipids or sphingolipids.

Sphingolipids, in particular, are built upon a long-chain base (LCB), which is acylated to form ceramides. researchgate.netresearchgate.net Ceramides are central intermediates in the biosynthesis of more complex sphingolipids like sphingomyelin (B164518) and various glycosphingolipids. researchgate.netcaymanchem.comnih.gov The introduction of a 2-bromo-tetradecanoyl chain into a ceramide structure would create a novel analogue with the potential for further chemical modification at the bromine-bearing carbon. This allows for the synthesis of sphingolipid probes and analogues to study their diverse biological roles.

Role in the Elaboration of Chiral Molecules and Natural Products

The presence of a chiral center at the alpha-carbon (the carbon atom to which the bromine is attached) in 2-bromo-tetradecanoyl chloride, once it has reacted, makes it a valuable tool in asymmetric synthesis. This allows for the construction of enantiomerically pure or enriched chiral molecules and complex natural products.

Stereocontrolled Formation of Alpha-Functionalized Carbonyl Compounds

The bromine atom in 2-bromo-tetradecanoyl chloride is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the stereocontrolled introduction of a wide range of functional groups at the alpha-position of the carbonyl. By carefully selecting chiral catalysts or auxiliaries, chemists can control the stereochemical outcome of these reactions, leading to the formation of specific stereoisomers of alpha-functionalized carbonyl compounds. These compounds are valuable intermediates in the synthesis of a variety of complex organic molecules.

Applications in the Synthesis of Biologically Relevant Scaffolds

The ability to create complex, chiral molecules from 2-bromo-tetradecanoyl chloride lends itself to the synthesis of biologically relevant scaffolds. researchgate.net These scaffolds can serve as the core structures for the development of new therapeutic agents or as molecular probes to investigate biological processes. For example, the synthesis of unique fatty acid analogues and their incorporation into lipids can be used to study lipid metabolism and signaling pathways. The development of novel spirocyclic scaffolds and other complex architectures from versatile building blocks highlights the importance of such reagents in exploring chemical space for biological applications. researchgate.net

Derivatization Strategies for Enhanced Material Properties and Functional Molecules

The reactivity of the acyl chloride and the alpha-bromo group in 2-bromo-tetradecanoyl chloride allows for a wide range of derivatization strategies. These modifications can be used to create novel molecules with enhanced material properties or specific functionalities. For instance, the long hydrocarbon chain can be exploited to create amphiphilic molecules that self-assemble into organized structures like micelles or bilayers. The introduction of specific functional groups via the alpha-bromo position can be used to tune the properties of these materials, such as their responsiveness to stimuli or their ability to interact with other molecules. This versatility makes 2-bromo-tetradecanoyl chloride a valuable starting material for the development of new functional materials and molecules with applications in areas such as drug delivery, surface coatings, and sensor technology.

Formation of Polymeric Monomers and Cross-linking Agents

The dual reactivity of 2-bromo-tetradecanoyl chloride allows it to function both as an initiator for polymerization and as a cross-linking agent to create networked polymer structures.

The α-bromo ester/amide functionality is a well-established initiating group for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The acyl chloride of 2-bromo-tetradecanoyl chloride can first be reacted with a hydroxyl- or amine-containing monomer to form a polymerizable vinyl ester or amide. Alternatively, and more strategically, the acyl chloride can react with a molecule containing a hydroxyl or amine group to form a stable ester or amide linkage, leaving the α-bromo group available to initiate the polymerization of various monomers. This "grafting from" approach is particularly useful for modifying surfaces or existing polymers. cmu.edunih.gov

For instance, 2-bromo-tetradecanoyl chloride can be anchored to a substrate rich in hydroxyl groups, such as cellulose (B213188) or silica, to initiate the growth of polymer chains from the surface. This results in the formation of polymer brushes, which can dramatically alter the surface properties of the material, for example, by introducing hydrophobicity or biocompatibility. A hypothetical example of using 2-bromo-tetradecanoyl chloride as an initiator for the surface-initiated ATRP of a common monomer like N-isopropylacrylamide (NIPAM) is presented in Table 1.

ParameterExpected Outcome
Initiator Surface-immobilized 2-bromo-tetradecanoyl amide
Monomer N-isopropylacrylamide (NIPAM)
Catalyst System CuBr/PMDETA
Solvent Toluene/Water
Temperature 60°C
Resulting Polymer Surface-grafted poly(N-isopropylacrylamide) with a hydrophobic tail
Potential Application Thermo-responsive surfaces for cell sheet engineering

Table 1: Hypothetical Parameters for Surface-Initiated ATRP using a 2-Bromo-tetradecanoyl-derived Initiator. This table illustrates the potential application of 2-bromo-tetradecanoyl chloride in creating functional polymer brushes on a surface.

Furthermore, the presence of two distinct reactive sites—the acyl chloride and the C-Br bond—allows 2-bromo-tetradecanoyl chloride to act as a bifunctional cross-linking agent. In a sequential reaction, the acyl chloride can react with a nucleophile on one polymer chain, and the bromo group can subsequently react with a nucleophile on another chain, thus forming a covalent link between them. This is particularly useful for creating hydrogels and other cross-linked polymer networks with tailored properties. youtube.com The long tetradecanoyl chain would introduce hydrophobic domains within the cross-linked structure, potentially leading to materials with interesting self-assembly properties.

Development of Libraries of Functionalized Tetradecanoyl Derivatives

The reactivity of both the acyl chloride and the α-bromo group of 2-bromo-tetradecanoyl chloride makes it an excellent scaffold for the combinatorial synthesis of libraries of functionalized tetradecanoyl derivatives. This allows for the rapid generation of a multitude of new molecules with diverse functionalities, which can then be screened for various biological or material science applications.

The acyl chloride can be readily reacted with a wide range of nucleophiles, such as alcohols, amines, and thiols, to produce a diverse set of esters, amides, and thioesters. Simultaneously or sequentially, the α-bromo substituent can be displaced by another set of nucleophiles through S_N2 reactions, or it can be used in other coupling reactions. This modular approach allows for the systematic variation of the substituents at two different positions of the tetradecanoyl backbone.

For example, a library of novel lipid-like molecules can be synthesized by first reacting 2-bromo-tetradecanoyl chloride with a series of different amino acids, followed by the substitution of the α-bromo group with various thiols. The resulting library of compounds could be screened for antimicrobial or cell-penetrating properties. A representative selection of potential derivatives that could be synthesized from 2-bromo-tetradecanoyl chloride is shown in Table 2.

R1 (from Acyl Chloride Reaction)R2 (from Bromine Substitution)Resulting Derivative ClassPotential Application Area
-OCH2CH3 (from Ethanol)-SCN (from Thiocyanate)α-Thiocyanato fatty acid esterAntimicrobial agent
-NHCH2COOH (from Glycine)-N3 (from Azide)α-Azido fatty acyl amino acidPrecursor for click chemistry
-O-Cholesteryl (from Cholesterol)-P(C6H5)3 (from Triphenylphosphine)α-Phosphonium fatty acyl cholesteryl esterTransfection agent
-NH-(CH2)2-N(CH3)2 (from N,N-Dimethylethylenediamine)-OH (from Hydrolysis)α-Hydroxy fatty acyl diamineCationic lipid for gene delivery

Table 2: Representative Library of Functionalized Tetradecanoyl Derivatives. This table showcases the diversity of molecules that could be generated from 2-bromo-tetradecanoyl chloride through combinatorial chemical approaches.

The development of such libraries is a cornerstone of modern drug discovery and materials science, and 2-bromo-tetradecanoyl chloride provides a versatile platform to access novel chemical matter with the inherent properties of a long-chain fatty acid derivative. cmu.edu

Advanced Analytical and Spectroscopic Characterization of 2 Bromo Tetradecanoyl Chloride and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 2-bromo-tetradecanoyl chloride. aocs.org By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

1H, 13C, and 2D NMR Techniques for Connectivity and Configuration Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that offer critical structural information. For 2-bromo-tetradecanoyl chloride, the ¹H NMR spectrum would exhibit characteristic signals. The proton alpha to the carbonyl and bromine (at the C2 position) would appear as a doublet of doublets at a downfield chemical shift, typically in the range of 4.3-4.5 ppm, due to the deshielding effects of the adjacent electron-withdrawing groups and coupling to the neighboring methylene (B1212753) protons. researchgate.netrsc.org The long alkyl chain would produce a complex series of overlapping multiplets in the 1.2-1.6 ppm region, with the terminal methyl group appearing as a triplet around 0.9 ppm. aocs.org

The ¹³C NMR spectrum provides complementary information. oregonstate.edu The carbonyl carbon of the acyl chloride is particularly diagnostic, resonating at a significantly downfield shift, generally between 165-180 ppm. oregonstate.edustackexchange.comlibretexts.org The carbon bearing the bromine atom (C2) would also be deshielded, with a chemical shift in the range of 40-55 ppm. The remaining carbons of the alkyl chain would appear in the typical aliphatic region of the spectrum. aocs.orgoregonstate.edu

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning these signals and confirming the connectivity of the molecule. nih.govresearchgate.net A COSY spectrum would show correlations between the C2 proton and the protons on the adjacent C3 methylene group, confirming their connectivity. An HSQC spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. rsc.orgresearchgate.net These techniques are crucial for distinguishing 2-bromo-tetradecanoyl chloride from its isomers.

Table 1: Predicted NMR Data for 2-Bromo-tetradecanoyl Chloride

TechniquePositionExpected Chemical Shift (ppm)Multiplicity
¹H NMRH at C24.3 - 4.5Doublet of Doublets (dd)
CH₂ at C3~2.0 - 2.2Multiplet (m)
Alkyl CH₂1.2 - 1.6Multiplet (m)
Terminal CH₃~0.9Triplet (t)
¹³C NMRC=O (C1)165 - 180-
C-Br (C2)40 - 55-
Alkyl CH₂20 - 35-
Terminal CH₃~14-

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. capes.gov.br

High-Resolution Mass Spectrometry and Tandem MS for Derivative Characterization

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. rsc.orgnih.govnih.govacs.org For 2-bromo-tetradecanoyl chloride, HRMS would confirm the molecular formula C₁₄H₂₆BrClO. A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion (M+ and M+2), separated by two m/z units, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. chemguide.co.ukdocbrown.infolibretexts.org Similarly, the presence of chlorine (³⁵Cl and ³⁷Cl) would result in an M+2 peak that is approximately one-third the intensity of the molecular ion peak. chemguide.co.uklibretexts.org The combination of these isotopic patterns provides a clear signature for the presence of both bromine and chlorine. docbrown.info

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and analysis of the resulting fragment ions. This technique provides detailed structural information. nih.gov For derivatives of 2-bromo-tetradecanoyl chloride, such as esters or amides formed in subsequent reactions, MS/MS can be used to confirm the structure of the newly added group and its point of attachment. nih.govnih.gov Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical or a carbon monoxide molecule. ucalgary.ca

Isomeric Differentiation by Advanced MS Techniques

Distinguishing between isomers is a significant challenge in mass spectrometry. uow.edu.aunih.gov Advanced MS techniques, often coupled with derivatization, can be employed for this purpose. sciex.com For example, radical-directed dissociation (RDD) can provide detailed information about the carbon-carbon bonding framework, allowing for the differentiation of positional isomers. acs.org While conventional collision-induced dissociation (CID) may not provide sufficient fragmentation of the fatty acyl chain, techniques like RDD can induce more extensive fragmentation, revealing the location of substituents like the bromine atom. uow.edu.aunih.govacs.org Other methods, such as ozone-induced dissociation (OzID) or Paternò–Büchi reactions followed by MS/MS, have also proven effective in elucidating the structure of unsaturated fatty acid isomers and could be adapted for halogenated derivatives. rsc.org

In-situ Spectroscopic Monitoring of Reactions Involving 2-Bromo-tetradecanoyl Chloride

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information without the need for sampling. beilstein-journals.orgoptica.orgacs.orgresearchgate.net

Real-time Infrared (IR) and Raman Spectroscopy for Reaction Progression

Real-time Infrared (IR) and Raman spectroscopy are powerful tools for monitoring reactions involving 2-bromo-tetradecanoyl chloride. americanpharmaceuticalreview.com Acyl chlorides exhibit a very characteristic and strong carbonyl (C=O) stretching vibration in the IR spectrum, typically appearing at a high wavenumber around 1800 cm⁻¹. libretexts.orgucalgary.careddit.comblogspot.com The high frequency of this absorption is due to the strong electron-withdrawing effect of the chlorine atom. libretexts.org

During a reaction where the acyl chloride is converted to another functional group, such as an ester or an amide, the position of this carbonyl band will shift to a lower wavenumber. libretexts.org For example, the C=O stretch of an ester typically appears around 1735 cm⁻¹, while that of an amide is found at an even lower frequency. libretexts.org By monitoring the disappearance of the acyl chloride's carbonyl peak and the appearance of the product's carbonyl peak, the progress of the reaction can be followed in real-time. americanpharmaceuticalreview.com

Raman spectroscopy offers a complementary approach. beilstein-journals.org It is particularly well-suited for monitoring reactions in aqueous media and can be performed through glass reaction vessels. acs.orgresearchgate.net The C-Br and C-Cl stretching vibrations, which are often weak in the IR spectrum, can be observed in the Raman spectrum. americanpharmaceuticalreview.com Monitoring the changes in the intensity of these bands, along with the carbonyl band, can provide a comprehensive picture of the reaction's progress. americanpharmaceuticalreview.com

Table 2: Characteristic IR Stretching Frequencies for Monitoring Reactions

Functional GroupCharacteristic Absorption (cm⁻¹)
Acyl Chloride (C=O)~1800
Ester (C=O)~1735
Carboxylic Acid (C=O)~1710
Amide (C=O)1650 - 1690

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of 2-bromo-tetradecanoyl chloride and for separating it from starting materials, byproducts, and reaction products. Given the compound's reactivity as an acyl chloride and its chiral nature, specific chromatographic approaches are required for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Both GC-MS and LC-MS are powerful techniques for the separation and identification of volatile and non-volatile compounds, respectively. Their application to 2-bromo-tetradecanoyl chloride and its derivatives provides detailed information on sample purity and composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of acyl chlorides like 2-bromo-tetradecanoyl chloride by GC-MS can be challenging due to their high reactivity and thermal instability. core.ac.ukchromforum.org These compounds can react with active sites (e.g., free silanols) within the GC inlet or column, or degrade at high temperatures, leading to inaccurate quantification and the appearance of artifact peaks. chromforum.org To overcome these issues, derivatization is a common and effective strategy. The reactive acyl chloride is converted into a more stable and volatile derivative, such as an amide or ester, prior to analysis. core.ac.uknih.govchromforum.org For instance, reaction with an amine like diethylamine (B46881) yields a stable N,N-diethylamide, while reaction with an alcohol like methanol (B129727) produces the corresponding methyl ester. nih.govchromforum.org

This derivatization approach allows for the simultaneous determination of the acid chloride and its corresponding carboxylic acid impurity, as the acid can be derivatized using a different reagent (e.g., a silylating agent). nih.gov The choice of column is also critical; a non-polar or medium-polarity column, such as one with a 5% polysilarylene and 95% polydimethylsiloxane (B3030410) copolymer stationary phase, is often used for separating these types of halogenated compounds. ijpsr.com Mass spectrometry detection provides unambiguous identification based on the characteristic fragmentation patterns of the derivatives. For halogenated compounds, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key identifier in the mass spectrum. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized 2-Bromo-tetradecanoyl Chloride Note: These are representative parameters and may require optimization.

ParameterConditionReference
GC System Agilent 7890B or similar ijpsr.com
Column ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent ijpsr.com
Inlet Temperature 250 °C chromforum.org
Carrier Gas Helium, constant flow ~1.0 mL/min ijpsr.com
Oven Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min core.ac.ukchromforum.org
Injection Mode Split (e.g., 20:1) ijpsr.com
MS Detector Quadrupole Mass Selective Detector (MSD) ijpsr.com
Ionization Mode Electron Ionization (EI), 70 eV core.ac.uk
MS Source Temp. 230 °C ijpsr.com
MS Quad Temp. 150 °C ijpsr.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly suitable for analyzing 2-bromo-tetradecanoyl chloride, often without the need for derivatization. nih.gov This technique is particularly useful for assessing the purity of the final product and for monitoring the progress of reactions where it is consumed or generated. The analysis can be performed on the acyl chloride itself or its more stable hydrolysis product, 2-bromo-tetradecanoic acid.

Reverse-phase high-performance liquid chromatography (HPLC) is the most common separation mode. jsbms.jphpst.cz Analytes are separated on a C8 or C18 stationary phase based on their hydrophobicity. nih.gov A gradient elution using a mixture of an aqueous mobile phase (often containing a modifier like acetic or formic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed to resolve compounds with varying polarities. hpst.cz

Mass spectrometric detection, usually with an electrospray ionization (ESI) source, provides high sensitivity and selectivity. jsbms.jp For the analysis of the corresponding carboxylic acid, ESI in negative ion mode (ESI-) is preferred, as it readily deprotonates the carboxylic acid to form the [M-H]⁻ ion, which can be easily detected and quantified. jsbms.jp LC-MS methods can separate long-chain fatty acids based on chain length, degree of unsaturation, and even the position of substituents. jsbms.jpusda.gov This capability is crucial for distinguishing 2-bromo-tetradecanoyl chloride from potential impurities such as unreacted tetradecanoyl chloride or other halogenated byproducts.

Table 2: Representative LC-MS Parameters for Analysis of 2-Bromo-tetradecanoic Acid Note: These are representative parameters and may require optimization.

ParameterConditionReference
LC System Agilent 1290 Infinity II or similar hpst.cz
Column ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent hpst.cz
Mobile Phase A 0.1% Acetic Acid in Water hpst.cz
Mobile Phase B Acetonitrile hpst.cz
Flow Rate 0.3 mL/min hpst.cz
Column Temp. 40 °C hpst.cz
MS Detector Triple Quadrupole (QqQ) or Orbitrap hpst.cznih.gov
Ionization Mode Electrospray Ionization, Negative (ESI-) jsbms.jp
Analysis Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a bromine atom at the α-carbon (C2) renders 2-bromo-tetradecanoyl chloride a chiral molecule, existing as two non-superimposable mirror images or enantiomers (R and S). gcms.cz In stereoselective synthesis, quantifying the proportion of each enantiomer in the final product is essential for determining the enantiomeric excess (ee), a key measure of the reaction's success. heraldopenaccess.us Chiral chromatography is the gold standard for separating and quantifying enantiomers. heraldopenaccess.usuma.es

The separation can be achieved using either chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). gcms.czaocs.org The most common approach involves the use of a chiral stationary phase (CSP). These phases contain a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times and thus separation. aocs.org For GC, derivatized cyclodextrins are often used as chiral selectors in the stationary phase. gcms.cz

For HPLC, a wide variety of CSPs are commercially available, often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. aocs.org The analysis is typically performed on a stable derivative of the analyte, such as an ester or amide, to ensure compatibility with the mobile phase and column. The choice of mobile phase (normal or reverse-phase) and detector (UV, MS, or chiroptical detectors) is critical for achieving optimal resolution and sensitivity. uma.es A polarimetric or circular dichroism (CD) detector can provide additional confirmation of the enantiomers' identity and elution order, sometimes even without pure enantiomeric standards. uma.esnih.gov

Table 3: Illustrative Chiral HPLC Conditions for Enantiomeric Separation Note: These are representative parameters for a derivative and may require optimization.

ParameterConditionReference
Technique Chiral High-Performance Liquid Chromatography (HPLC) uma.es
Column Chiral AGP (α1-acid glycoprotein) column or Polysaccharide-based column (e.g., Chiralcel OD-H) uma.esaocs.org
Mobile Phase Isocratic mixture of Hexane (B92381)/Isopropanol (e.g., 90:10 v/v) for normal phase, or buffered aqueous/organic mixture for reverse phase uma.es
Flow Rate 0.5 - 1.0 mL/min uma.es
Column Temp. 25 °C (can be varied to optimize separation) aocs.org
Detector UV/Vis (e.g., at 210 nm for amide derivative), Circular Dichroism (CD), or Mass Spectrometry (MS) heraldopenaccess.usuma.es
Analyte Form Typically analyzed as a stable derivative (e.g., anilide or methyl ester) aocs.org

Computational and Theoretical Investigations of 2 Bromo Tetradecanoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-bromo-tetradecanoyl chloride. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Electronic Structure: The electronic properties of 2-bromo-tetradecanoyl chloride are dictated by the interplay of the electron-withdrawing acyl chloride and bromo groups, and the electron-donating alkyl chain. Key parameters obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

An electrostatic potential (ESP) map can also be generated to visualize the charge distribution on the molecular surface. For 2-bromo-tetradecanoyl chloride, the ESP map would be expected to show a significant region of positive potential (electrophilic character) around the carbonyl carbon and the adjacent carbon bearing the bromine atom, making these sites susceptible to nucleophilic attack. Conversely, regions of negative potential would be localized around the oxygen and halogen atoms.

Reactivity Profiling: Reactivity descriptors, derived from conceptual DFT, can be calculated to provide a quantitative measure of the reactivity of different atomic sites within the molecule. These descriptors include Fukui functions, which indicate the propensity of a site to undergo nucleophilic, electrophilic, or radical attack. For 2-bromo-tetradecanoyl chloride, the carbonyl carbon is expected to be the primary site for nucleophilic attack. youtube.com The α-carbon, bonded to both the bromine and the carbonyl group, also represents a key reactive center. fiveable.me

Table 1: Hypothetical Calculated Electronic Properties of 2-Bromo-tetradecanoyl Chloride This table presents illustrative data based on typical values for similar α-bromo acyl chlorides, as direct experimental or computational data for this specific compound is not readily available in public literature.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-9.5 eVRegion of electron donation (nucleophilicity)
LUMO Energy-1.2 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap8.3 eVIndicator of chemical reactivity and stability
Dipole Moment2.5 DMeasure of the molecule's overall polarity

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are crucial for mapping out the potential energy surface of a reaction, allowing for the identification of intermediates and, most importantly, the transition states that connect them. This provides a detailed, step-by-step understanding of the reaction mechanism.

For 2-bromo-tetradecanoyl chloride, a primary reaction of interest is nucleophilic acyl substitution. libretexts.orglibretexts.orgsavemyexams.com In this reaction, a nucleophile attacks the electrophilic carbonyl carbon. Transition state calculations can be employed to model this process. The generally accepted mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. libretexts.org

The computational process would involve:

Locating Reactants and Products: The geometries of the starting materials (2-bromo-tetradecanoyl chloride and a nucleophile) and the final products are optimized to find their lowest energy conformations.

Identifying the Tetrahedral Intermediate: The structure of the intermediate formed upon nucleophilic attack is also optimized.

Searching for the Transition State: A transition state search algorithm, such as the synchronous transit-guided quasi-Newton (QST2) method, can be used to find the transition state structure connecting the reactants to the tetrahedral intermediate. ucsb.edu A subsequent search would find the transition state for the collapse of this intermediate to the final product with the expulsion of the chloride leaving group.

Frequency Calculations: A frequency calculation is performed on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. researchgate.net

Table 2: Illustrative Energy Profile for Nucleophilic Acyl Substitution of 2-Bromo-tetradecanoyl Chloride This table provides a hypothetical energy profile for a reaction with a generic nucleophile (Nu⁻). The values are for illustrative purposes.

SpeciesRelative Energy (kcal/mol)
Reactants (C₁₄H₂₆BrClO + Nu⁻)0.0
Transition State 1 (TS1)+15.2
Tetrahedral Intermediate-5.8
Transition State 2 (TS2)+10.5
Products-20.1

Molecular Dynamics Simulations of Solvation Effects and Conformational Preferences

While quantum chemical calculations are excellent for understanding static electronic properties and reaction mechanisms, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and their conformational flexibility. nih.govmdpi.com

Solvation Effects: The solvent can have a profound impact on the reactivity and stability of a molecule. MD simulations can model 2-bromo-tetradecanoyl chloride in a box of explicit solvent molecules (e.g., water, acetonitrile (B52724), or a non-polar solvent). By simulating the movements of all atoms over time, these simulations can reveal the structure of the solvent shell around the solute and calculate properties such as the free energy of solvation. acs.orgnih.gov This is particularly important for understanding reactions that involve charge separation or charged intermediates, as polar solvents can stabilize these species. acs.org

Conformational Preferences: The long dodecyl chain of 2-bromo-tetradecanoyl chloride can adopt a vast number of conformations due to rotation around its many carbon-carbon single bonds. MD simulations can explore the conformational landscape of the molecule to identify the most stable (lowest energy) conformers and the energy barriers between them. tandfonline.comnih.govresearchgate.netnih.gov This information is crucial, as the reactivity of the molecule can be dependent on its conformation. For instance, the accessibility of the reactive acyl chloride group may be influenced by the folding of the alkyl chain.

Prediction of Stereochemical Outcomes and Catalytic Interactions

The C2 carbon of 2-bromo-tetradecanoyl chloride is a stereocenter, meaning the molecule can exist as two enantiomers. Computational chemistry can be a powerful tool for predicting the stereochemical outcome of reactions involving this chiral center.

Stereochemical Outcomes: For reactions such as nucleophilic substitution at the α-carbon, computational models can help predict whether the reaction will proceed with inversion of stereochemistry (typical of an S(_N)2 mechanism), retention of stereochemistry, or racemization (typical of an S(_N)1 mechanism involving a planar carbocation intermediate). lumenlearning.comochemtutor.com By calculating the activation energies for different stereochemical pathways, one can predict the major product. The preferred transition state geometry will determine the stereochemical outcome. chegg.comnih.govresearchgate.net

Catalytic Interactions: Many organic reactions are accelerated by catalysts. Computational modeling can be used to study the interaction of 2-bromo-tetradecanoyl chloride with a catalyst. nih.govrsc.orgnumberanalytics.com This involves modeling the formation of the catalyst-substrate complex and calculating the energy profile of the catalyzed reaction. This can provide insights into how the catalyst lowers the activation energy and can be used to design more efficient and selective catalysts. For example, in a palladium-catalyzed cross-coupling reaction, DFT calculations could be used to investigate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. nih.gov

Future Research Directions and Emerging Applications in 2 Bromo Tetradecanoyl Chloride Chemistry

Development of Sustainable and Green Synthetic Methodologies

The tenets of green chemistry are increasingly influencing the field of chemical synthesis, and the creation and application of 2-bromo-tetradecanoyl chloride are no exception. Upcoming research is anticipated to concentrate on crafting more environmentally friendly methods for its synthesis and subsequent chemical changes.

A key area of focus is the substitution of conventional halogenating agents. The traditional Hell-Volhard-Zelinsky reaction for α-bromination of carboxylic acids frequently utilizes stoichiometric quantities of reagents like phosphorus tribromide and bromine, which can generate substantial waste. organic-chemistry.org Likewise, the transformation of the carboxylic acid to the acid chloride usually involves substances such as thionyl chloride or oxalyl chloride, which release corrosive gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl). organic-chemistry.orglibretexts.org

Future approaches may investigate:

Catalytic α-Bromination: The creation of catalytic systems, possibly employing N-bromosuccinimide (NBS) in conjunction with a catalyst, could decrease the volume of bromine-containing reagents required.

Enzymatic and Biocatalytic Methods: The application of enzymes, including lipases and peroxygenases, for the precise functionalization of fatty acids is an expanding area of research. nih.govbiorxiv.orgnih.govrsc.org Investigating enzymes capable of facilitating the introduction of a bromine atom at the α-position of a long-chain fatty acid could offer a highly sustainable synthetic route. rsc.org For example, certain peroxygenases have demonstrated high regioselectivity in the α-hydroxylation of fatty acids, and analogous principles could be adapted for halogenation. rsc.org

Greener Chlorination Agents: Research into solid or polymer-supported chlorinating agents that are safer to manage and produce fewer corrosive byproducts is a promising direction.

The utilization of renewable feedstocks is another fundamental aspect of green chemistry. mdpi.com As tetradecanoic acid is a naturally occurring fatty acid, its derivatives are inherently derived from biological sources. mdpi.comnih.gov Future studies can further bolster their green credentials by ensuring that all reagents and solvents involved in the synthesis of 2-bromo-tetradecanoyl chloride are sourced from renewable materials.

Exploration of Novel Catalytic Transformations and C-C Bond Forming Reactions

The dual reactivity of 2-bromo-tetradecanoyl chloride positions it as an excellent candidate for innovative catalytic transformations, especially in the domain of carbon-carbon (C-C) bond formation, a cornerstone of organic synthesis. sigmaaldrich.comorganic-chemistry.orgresearchgate.net

The acid chloride group is a classic electrophile for reactions such as Friedel-Crafts acylation. khanacademy.org However, contemporary cross-coupling reactions present a more adaptable and gentler method for forging C-C bonds. Future research is anticipated to explore:

Palladium-Catalyzed Cross-Coupling: A significant breakthrough has been the development of palladium catalysts for the chemoselective cross-coupling of acyl chlorides with a variety of organometallic reagents, such as organostannanes and organoborons. These techniques are compatible with a broad spectrum of functional groups. While a great deal of research has centered on aromatic acyl chlorides, applying these methods to long-chain aliphatic α-bromo acyl chlorides like 2-bromo-tetradecanoyl chloride is a promising field of inquiry. This would facilitate the synthesis of intricate ketones with extended alkyl chains.

Nickel-Catalyzed Couplings: Nickel catalysis has become a potent instrument for cross-electrophile coupling reactions, enabling the creation of C-C bonds between two distinct electrophiles. researchgate.netnih.gov This presents the opportunity to couple 2-bromo-tetradecanoyl chloride with other alkyl or aryl halides, granting access to a varied assortment of functionalized long-chain molecules.

Dual-Functionalization Reactions: The existence of both an acyl chloride and an α-bromo group permits sequential or one-pot dual functionalization. For instance, the acyl chloride could initially react with a nucleophile, followed by a later reaction at the α-bromo position, such as a substitution or a cross-coupling reaction.

These catalytic approaches would permit the synthesis of novel long-chain fatty acid derivatives with customized properties for a range of applications, from materials science to pharmacology.

Catalytic Reaction TypePotential Coupling PartnerResulting StructurePotential Application Area
Palladium-catalyzed Suzuki CouplingArylboronic acidα-Aryl long-chain keto acid derivativeBiologically active molecules, Liquid crystals
Nickel-catalyzed Kumada CouplingGrignard reagentα-Alkyl long-chain keto acid derivativeSpecialty polymers, Lubricants
Photoredox CatalysisAlkenesFunctionalized long-chain ketonesComplex natural product synthesis

Integration into Flow Chemistry and Automated Synthesis Platforms

The move from conventional batch synthesis to continuous flow chemistry and automated platforms provides many benefits, including enhanced safety, scalability, and reproducibility. researchgate.netvapourtec.comresearchgate.netnih.gov The trajectory of 2-bromo-tetradecanoyl chloride chemistry will certainly include its adoption into these advanced synthetic technologies.

Flow Chemistry: The synthesis of acyl chlorides and their ensuing reactions can be risky on a large scale in batch processes due to gas evolution and the possibility of thermal runaways. Flow reactors, with their high surface-area-to-volume ratio, facilitate superior heat and mass transfer, leading to safer and more efficient reactions. researchgate.netresearchgate.net The in-situ generation of 2-bromo-tetradecanoyl chloride in a flow reactor, followed immediately by its reaction with a nucleophile in a connected reactor, would represent a highly effective and safe procedure. vapourtec.com This method minimizes the direct handling of the reactive acyl chloride intermediate.

Automated Synthesis: Automated synthesis platforms are transforming drug discovery and materials science by allowing for the swift synthesis and evaluation of extensive libraries of compounds. 2-Bromo-tetradecanoyl chloride can function as an adaptable building block in these systems. An automated platform could be configured to react 2-bromo-tetradecanoyl chloride with a wide array of nucleophiles, enabling the rapid creation of a library of new long-chain fatty acid derivatives for biological or material screening. youtube.com The enzymatic synthesis of functional lipids is another domain where automation can be highly advantageous for screening and process refinement. nih.gov

Interdisciplinary Applications in Areas such as Supramolecular Chemistry and Nanotechnology

The distinct structure of 2-bromo-tetradecanoyl chloride, with its long hydrophobic tail and reactive headgroup, renders it a compelling molecule for interdisciplinary uses, especially in supramolecular chemistry and nanotechnology.

Supramolecular Chemistry: The extended tetradecanoyl chain can engage in van der Waals interactions, prompting self-assembly into defined supramolecular structures such as micelles, vesicles, or liquid crystals. rsc.orgnih.govmdpi.comresearchgate.net The reactive headgroup can be altered to incorporate specific recognition elements or functional groups, paving the way for the design of intricate, self-assembling systems. For example, converting the acid chloride to an amide or ester with a hydrogen-bonding component could result in the formation of ordered nanostructures.

Nanotechnology: The functionalization of nanoparticles with organic molecules is a primary method for adjusting their properties and developing novel nanomaterials. 2-Bromo-tetradecanoyl chloride can be employed to modify the surface of nanoparticles. The acyl chloride can react with hydroxyl or amine groups on the nanoparticle surface, securing the long alkyl chain. The α-bromo group then offers a reactive point for further "click" chemistry reactions, like the thio-bromo click reaction, which permits the attachment of other functional molecules. acs.org This could be harnessed to fabricate drug delivery systems, new sensors, or innovative catalytic systems.

The thio-bromo "click" reaction is a highly efficient and versatile method for conjugation. The α-bromo position in derivatives of 2-bromo-tetradecanoyl chloride is ideally suited for this type of reaction with thiol-containing molecules, facilitating the construction of complex macromolecular structures and functional surfaces.

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